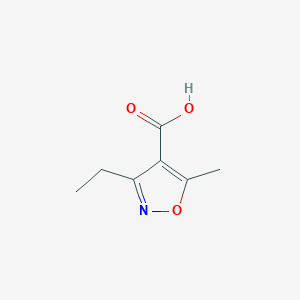

3-Ethyl-5-methylisoxazole-4-carboxylic acid

Overview

Description

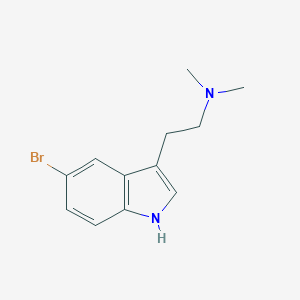

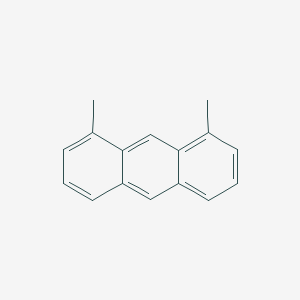

3-Ethyl-5-methylisoxazole-4-carboxylic acid is a derivative of isoxazole, which is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom in the ring. The isoxazole ring is a versatile scaffold in medicinal chemistry, often used in the synthesis of various biologically active compounds, including those with potential immunomodulatory and cytostatic properties .

Synthesis Analysis

The synthesis of 3-Ethyl-5-methylisoxazole-4-carboxylic acid and its derivatives can be achieved through various synthetic routes. One approach involves the lateral lithiation of ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate, which, when protected with a 5,5-dimethyl-1,3-dioxanyl group, allows for the smooth lithiation at the 5-methyl position. The resulting lithio anion can be quenched with different electrophiles to yield a variety of 5-functionalized 3-isoxazolyl carboxylic acid derivatives . Another method includes the deamination of the ethyl ester of 5-amino-3-methylisoxazole-4-carboxylic acid, which leads to the formation of the ethyl ester of 3-methylisoxazole-4-carboxylic acid, a precursor for immunomodulatory agents .

Molecular Structure Analysis

The molecular structure of 3-Ethyl-5-methylisoxazole-4-carboxylic acid derivatives can be complex, with the potential for various substituents to be added to the isoxazole ring. For instance, the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates provides a scaffold for the creation of highly functionalized 3-(pyridin-3-yl)isoxazoles . Additionally, the structure of 5-arylisoxazole-3-hydroxamic acids has been studied, which can rearrange to form 3,4-substituted 1,2,5-oxadiazoles, with the structure of one derivative confirmed by single crystal X-ray analysis .

Chemical Reactions Analysis

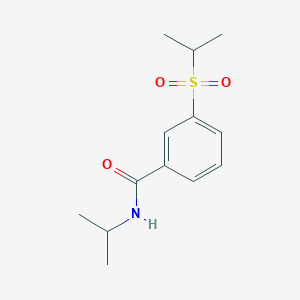

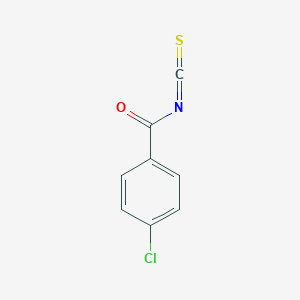

Isoxazole derivatives can undergo a variety of chemical reactions. For example, the Willgerodt-Kindler reaction can be used to transform 4-acetyl isoxazole derivatives into homologated methyl esters . Furthermore, the synthesis of 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles involves a one-pot reaction from 3-methyl isoxazole-5-carboxylic acid, thionyl chloride, and the corresponding amine or pyrazole . Additionally, the mass spectra of 3-aryl-5-methylisoxazole-4-carboxylic acids have shown thermal isomerization of the isoxazole ring and rearrangement processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives can be influenced by the nature of the substituents on the ring. For instance, the spectral properties of carbethoxy-substituted 12-methylisoxazolin-5-ones and their functional derivatives have been discussed, indicating that these acids are stronger when the carboxy group is in position 3 than in position 4 of the heterocycle . The cytostatic properties of 5-substituted derivatives of 3-methylisoxazolo[5,4-d]1,2,3-triazine-4-ones have also been evaluated, with some derivatives showing better activity than Dacarbazine, a known anticancer drug .

Scientific Research Applications

Synthesis and Immunomodulatory Potential

Studies have explored the synthesis and potential applications of derivatives of 3-ethyl-5-methylisoxazole-4-carboxylic acid, particularly in the context of immunomodulation. For instance, derivatives obtained through the deamination of 5-amino-3-methylisoxazole-4-carboxylic acid have shown promise as lead compounds for a new series of immunomodulatory agents. This pathway highlights the chemical's role in the development of compounds with potential therapeutic applications in modulating immune responses (Ryng & Szostak, 2009).

Biomimetic Synthesis and Bioactive Compounds

Another research avenue involves the biomimetic synthesis of α-cyclopiazonic acid, where derivatives of 3-ethyl-5-methylisoxazole-4-carboxylic acid serve as intermediates. The efficient, high-yielding synthesis pathways developed for these derivatives underscore their utility in the preparation of bioactive compounds, potentially contributing to the field of drug discovery and development (Moorthie, McGarrigle, Stenson, & Aggarwal, 2007).

Controlled-Release Formulations

Additionally, derivatives of 3-ethyl-5-methylisoxazole-4-carboxylic acid have been investigated for their use in controlled-release formulations. Such applications demonstrate the compound's potential in the development of advanced drug delivery systems, highlighting its significance in enhancing the efficacy and safety profiles of therapeutic agents (Tai, Liu, Yongjia, & Si, 2002).

Antimicrobial and Antifungal Activity

Research into the antimicrobial and antifungal activities of isoxazole derivatives further illustrates the broad applicability of 3-ethyl-5-methylisoxazole-4-carboxylic acid in scientific research. Compounds synthesized from this chemical have been tested for their efficacy against various bacterial and fungal strains, contributing to the search for new, effective antimicrobial agents (Rajanarendar et al., 2010).

Safety And Hazards

properties

IUPAC Name |

3-ethyl-5-methyl-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-3-5-6(7(9)10)4(2)11-8-5/h3H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSWFHHWVFZWIMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=C1C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90366228 | |

| Record name | 3-Ethyl-5-methyl-1,2-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethyl-5-methylisoxazole-4-carboxylic acid | |

CAS RN |

17147-85-2 | |

| Record name | 3-Ethyl-5-methyl-1,2-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethyl-5-methyl-1,2-oxazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.